molecular formula C8H12O4 B13712353 (E)-(1,8-13C2)oct-4-enedioic acid

(E)-(1,8-13C2)oct-4-enedioic acid

Cat. No.: B13712353
M. Wt: 174.16 g/mol
InChI Key: LQVYKEXVMZXOAH-QDZBZLPOSA-N
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Description

(E)-(1,8-13C2)oct-4-enedioic acid is a labeled compound used in various scientific research fields. The labeling with carbon-13 isotopes at positions 1 and 8 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This compound is a derivative of oct-4-enedioic acid, which is an unsaturated dicarboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1,8-13C2)oct-4-enedioic acid typically involves the incorporation of carbon-13 isotopes into the molecular structure. One common method is to start with a precursor that already contains the carbon-13 isotopes and then perform a series of chemical reactions to form the desired compound. The synthetic route may involve steps such as:

    Alkylation: Introducing the carbon-13 labeled carbon atoms into the precursor molecule.

    Oxidation: Converting intermediate compounds into the desired dicarboxylic acid.

    Purification: Using techniques like chromatography to isolate the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Automated Purification Systems: To ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-(1,8-13C2)oct-4-enedioic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms such as aldehydes or ketones.

    Reduction: Conversion to alcohols or alkanes.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce aldehydes or ketones.

    Reduction: May produce alcohols or alkanes.

    Substitution: May produce various substituted derivatives.

Scientific Research Applications

(E)-(1,8-13C2)oct-4-enedioic acid has several applications in scientific research:

    Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Used in metabolic studies to trace the pathways of carbon atoms in biological systems.

    Medicine: Used in the development of diagnostic tools and therapeutic agents.

    Industry: Used in the synthesis of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of (E)-(1,8-13C2)oct-4-enedioic acid involves its interaction with molecular targets in various pathways. The carbon-13 labeling allows researchers to track the compound’s behavior and interactions at the molecular level. This can provide insights into:

    Metabolic Pathways: Understanding how the compound is metabolized in biological systems.

    Molecular Interactions: Studying how the compound interacts with enzymes, receptors, and other molecules.

Comparison with Similar Compounds

Similar Compounds

    Oct-4-enedioic acid: The non-labeled version of the compound.

    Other Labeled Dicarboxylic Acids: Such as (E)-(1,8-13C2)hex-4-enedioic acid.

Uniqueness

(E)-(1,8-13C2)oct-4-enedioic acid is unique due to its specific carbon-13 labeling, which allows for detailed studies using NMR spectroscopy. This makes it particularly valuable in research applications where precise tracking of carbon atoms is required.

Properties

Molecular Formula

C8H12O4

Molecular Weight

174.16 g/mol

IUPAC Name

(E)-(1,8-13C2)oct-4-enedioic acid

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+/i7+1,8+1

InChI Key

LQVYKEXVMZXOAH-QDZBZLPOSA-N

Isomeric SMILES

C(C[13C](=O)O)/C=C/CC[13C](=O)O

Canonical SMILES

C(CC(=O)O)C=CCCC(=O)O

Origin of Product

United States

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